Cas no 63307-45-9 (1-(3-bromopropyl)-2-nitrobenzene)

1-(3-Bromopropyl)-2-nitrobenzene is a brominated aromatic compound featuring a nitro substituent on the benzene ring and a 3-bromopropyl side chain. This structure makes it a versatile intermediate in organic synthesis, particularly for nucleophilic substitution reactions due to the reactive bromopropyl group. The nitro group enhances its utility in further functionalization, such as reduction to amines or participation in electrophilic aromatic substitutions. Its well-defined reactivity profile allows for precise control in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. The compound is typically handled under standard laboratory conditions, with attention to stability and compatibility guidelines.
1-(3-bromopropyl)-2-nitrobenzene structure
63307-45-9 structure
Product Name:1-(3-bromopropyl)-2-nitrobenzene
CAS No:63307-45-9
MF:C9H10BrNO2
MW:244.085201740265
CID:2790330
PubChem ID:14842188
Update Time:2025-10-23

1-(3-bromopropyl)-2-nitrobenzene Chemical and Physical Properties

Names and Identifiers

    • 1-(3-bromopropyl)-2-nitrobenzene
    • 2-(3-Bromopropyl)nitrobenzene
    • CS-0269581
    • EN300-1897929
    • SCHEMBL4690575
    • 63307-45-9
    • DTXSID90564606
    • Inchi: 1S/C9H10BrNO2/c10-7-3-5-8-4-1-2-6-9(8)11(12)13/h1-2,4,6H,3,5,7H2
    • InChI Key: QPXACXPMHQWISG-UHFFFAOYSA-N
    • SMILES: BrCCCC1C=CC=CC=1[N+](=O)[O-]

Computed Properties

  • Exact Mass: 242.98949Da
  • Monoisotopic Mass: 242.98949Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 169
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 45.8Ų

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Additional information on 1-(3-bromopropyl)-2-nitrobenzene

1-(3-Bromopropyl)-2-Nitrobenzene: A Comprehensive Overview

1-(3-Bromopropyl)-2-Nitrobenzene (CAS No. 63307-45-9) is a chemical compound that has garnered significant attention in various scientific and industrial applications. This compound, characterized by its unique structure and properties, plays a pivotal role in fields such as materials science, pharmaceuticals, and advanced manufacturing. In this article, we delve into the latest research findings, applications, and the significance of 1-(3-bromopropyl)-2-nitrobenzene in modern chemistry.

The molecular structure of 1-(3-bromopropyl)-2-nitrobenzene consists of a benzene ring substituted with a nitro group at the 2-position and a 3-bromopropyl group at the 1-position. This arrangement imparts distinctive electronic and steric properties to the molecule, making it highly versatile for various chemical reactions. Recent studies have highlighted its potential as an intermediate in the synthesis of advanced polymers and high-performance materials.

One of the most notable advancements involving 1-(3-bromopropyl)-2-nitrobenzene is its role in click chemistry. Researchers have demonstrated that this compound can serve as an efficient precursor for the synthesis of bioactive molecules, owing to its ability to undergo rapid and selective cycloaddition reactions. This property has opened new avenues in drug discovery, particularly in the development of targeted therapies for complex diseases such as cancer.

In addition to its role in medicinal chemistry, 1-(3-bromopropyl)-2-nitrobenzene has found applications in nanotechnology. Its ability to form stable covalent bonds with metal nanoparticles has led to its use in creating novel sensors and catalytic systems. Recent experiments have shown that when functionalized with this compound, gold nanoparticles exhibit enhanced stability and reactivity, making them ideal for use in environmental monitoring and industrial catalysis.

The synthesis of 1-(3-bromopropyl)-2-nitrobenzene has also been optimized through green chemistry approaches. Traditional methods often involved hazardous reagents and multi-step processes. However, recent breakthroughs have introduced more sustainable pathways, such as using microwave-assisted synthesis or enzymatic catalysis. These methods not only reduce environmental impact but also improve yield and purity, making large-scale production more feasible.

From an environmental perspective, understanding the fate and transport of 1-(3-bromopropyl)-2-nitrobenzene in natural systems is crucial. Studies have shown that this compound exhibits moderate biodegradability under aerobic conditions, with microbial communities playing a key role in its transformation. However, further research is needed to assess its long-term effects on aquatic ecosystems and develop strategies for mitigating potential risks.

In conclusion, 1-(3-bromopropyl)-2-nitrobenzene (CAS No. 63307-45-9) stands as a testament to the ingenuity of modern chemistry. Its diverse applications, from drug discovery to nanotechnology, underscore its importance in advancing scientific frontiers. As research continues to uncover new potentials for this compound, it is poised to play an even greater role in shaping the future of materials science and beyond.

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